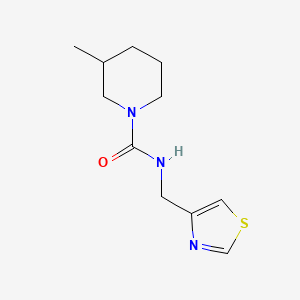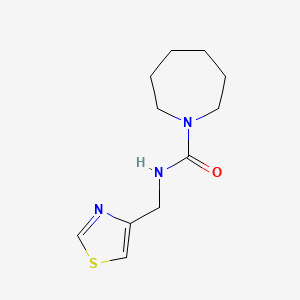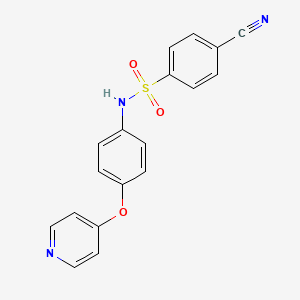![molecular formula C17H24N4O3 B7542890 2-[[4-[Cyclohexyl(methyl)amino]benzoyl]amino]propanediamide](/img/structure/B7542890.png)
2-[[4-[Cyclohexyl(methyl)amino]benzoyl]amino]propanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[4-[Cyclohexyl(methyl)amino]benzoyl]amino]propanediamide, also known as CHIR-99021, is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a multifunctional serine/threonine protein kinase that plays a key role in regulating a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. CHIR-99021 has been shown to have a variety of potential therapeutic applications, including in the treatment of cancer, neurodegenerative diseases, and diabetes.
Mecanismo De Acción
2-[[4-[Cyclohexyl(methyl)amino]benzoyl]amino]propanediamide exerts its effects by inhibiting GSK-3, which plays a key role in a variety of signaling pathways. GSK-3 is known to regulate the activity of a number of transcription factors, including β-catenin, which is involved in the regulation of cell proliferation and differentiation. By inhibiting GSK-3, this compound can enhance the activity of β-catenin and other transcription factors, leading to a variety of cellular effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its effects on transcription factor activity, this compound has been shown to promote the survival and differentiation of stem cells, enhance the activity of growth factors, and modulate the activity of a variety of other signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[[4-[Cyclohexyl(methyl)amino]benzoyl]amino]propanediamide is its potency and selectivity for GSK-3. This makes it a useful tool for studying the role of GSK-3 in a variety of cellular processes. However, one limitation of this compound is its potential for off-target effects, particularly at higher concentrations. Careful dose-response studies are therefore necessary to ensure that any observed effects are due specifically to GSK-3 inhibition.
Direcciones Futuras
There are a number of potential future directions for research on 2-[[4-[Cyclohexyl(methyl)amino]benzoyl]amino]propanediamide. One area of interest is the development of more potent and selective GSK-3 inhibitors. Another area of interest is the use of this compound in combination with other drugs, particularly in the treatment of cancer. Finally, there is interest in exploring the potential therapeutic applications of this compound in a variety of other disease areas, including cardiovascular disease and inflammation.
Métodos De Síntesis
2-[[4-[Cyclohexyl(methyl)amino]benzoyl]amino]propanediamide can be synthesized using a variety of methods, including solid-phase synthesis and solution-phase synthesis. One commonly used method involves the reaction of 2-amino-2-(hydroxymethyl)propane-1,3-diol with N-(cyclohexylmethyl)-4-nitrobenzamide, followed by reduction of the resulting nitro compound and subsequent reaction with 1,3-propanediamine.
Aplicaciones Científicas De Investigación
2-[[4-[Cyclohexyl(methyl)amino]benzoyl]amino]propanediamide has been extensively studied in a variety of scientific research applications. In cancer research, this compound has been shown to inhibit the growth of cancer cells and enhance the effectiveness of chemotherapy drugs. In neurodegenerative disease research, this compound has been shown to promote the survival of neurons and enhance neuronal differentiation. In diabetes research, this compound has been shown to promote the differentiation of insulin-producing cells from stem cells.
Propiedades
IUPAC Name |
2-[[4-[cyclohexyl(methyl)amino]benzoyl]amino]propanediamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3/c1-21(12-5-3-2-4-6-12)13-9-7-11(8-10-13)17(24)20-14(15(18)22)16(19)23/h7-10,12,14H,2-6H2,1H3,(H2,18,22)(H2,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUUSAHFWYEZGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2=CC=C(C=C2)C(=O)NC(C(=O)N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-propyl-1-[3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoyl]piperidine-3-carboxamide](/img/structure/B7542811.png)


![1-(imidazo[1,2-a]pyridine-2-carbonyl)-N-propylpiperidine-3-carboxamide](/img/structure/B7542837.png)
![4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]piperazine-1-carboxamide](/img/structure/B7542847.png)
![1-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]-3-(2-oxo-2-piperidin-1-ylethyl)urea](/img/structure/B7542854.png)


![2-Phenyl-2-[5-phenyl-1-(2,2,2-trifluoroethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B7542897.png)

![1-Methyl-3-[4-(2-pyridinyl)piperazinocarbonyl]-1H-indole](/img/structure/B7542906.png)
![1-Phenyl-5-[[5-phenyl-1-(2,2,2-trifluoroethyl)imidazol-2-yl]sulfanylmethyl]tetrazole](/img/structure/B7542911.png)
![[2-(2-Chlorophenyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone](/img/structure/B7542919.png)